molecular formula C14H18O2 B15053418 2-Methyl-6-pentyl-1-benzofuran-4-ol CAS No. 61975-74-4

2-Methyl-6-pentyl-1-benzofuran-4-ol

Cat. No.: B15053418
CAS No.: 61975-74-4
M. Wt: 218.29 g/mol
InChI Key: GNZFJUXDPXEZFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Methyl-6-pentylbenzofuran-4-ol, typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization is a widely used method . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. Recent advancements have focused on innovative synthetic routes that utilize catalytic systems to streamline the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pentylbenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-4-one derivatives, while reduction can produce benzofuran-4-ol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-pentylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. Additionally, its antibacterial effects are attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuran
  • 6-Pentylbenzofuran
  • 4-Hydroxybenzofuran

Uniqueness

2-Methyl-6-pentylbenzofuran-4-ol is unique due to the presence of both a methyl and a pentyl group, which contribute to its distinct chemical and biological properties. Compared to other benzofuran derivatives, it exhibits enhanced anti-tumor and antibacterial activities, making it a promising candidate for further research and development .

Properties

CAS No.

61975-74-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-methyl-6-pentyl-1-benzofuran-4-ol

InChI

InChI=1S/C14H18O2/c1-3-4-5-6-11-8-13(15)12-7-10(2)16-14(12)9-11/h7-9,15H,3-6H2,1-2H3

InChI Key

GNZFJUXDPXEZFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=C(OC2=C1)C)O

Origin of Product

United States

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